

An In-depth Technical Guide to 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

Cat. No.: B102469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **2-Chloro-4(1H)-pyridinone**, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. This document details its synthesis, chemical properties, and biological significance, offering a valuable resource for researchers in the field.

Chemical Properties and Synthesis

2-Chloro-4(1H)-pyridinone, also known as 2-chloro-4-hydroxypyridine, is a crystalline solid. Its reactivity is characterized by the presence of a chlorine atom at the 2-position, making it susceptible to nucleophilic substitution, and a hydroxyl group at the 4-position, which can undergo various derivatization reactions. The pyridinone ring itself can participate in a range of chemical transformations.

Synthesis of 2-Chloro-4(1H)-pyridinone

A common method for the synthesis of **2-Chloro-4(1H)-pyridinone** involves the chlorination of 4-hydroxypyridine. While specific detailed protocols for this exact transformation are not abundant in publicly available literature, a general and adaptable procedure can be derived from related syntheses of chloropyridines from their corresponding hydroxypyridines. One such method utilizes phosphorus oxychloride (POCl_3) as the chlorinating agent.

Quantitative Data

The following tables summarize the available quantitative data for **2-Chloro-4(1H)-pyridinone** and related compounds. Please note that where experimental data for the target compound is limited, data for structurally similar molecules is provided for reference.

Table 1: Physical and Spectroscopic Data for **2-Chloro-4(1H)-pyridinone** and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-Chloro-4(1H)-pyridinone	C ₅ H ₄ CINO	129.54	155-163	286.6±20.0 (Predicted)[1]
2-Chloro-4-nitropyridine	C ₅ H ₃ CIN ₂ O ₂	158.54	52-56	-
5-Chloro-2-pyridinol	C ₅ H ₄ CINO	129.54	-	-
2-Chloro-4-pyridinylboronic acid	C ₅ H ₅ BCINO ₂	157.36	155-163	-

Table 2: Predicted ¹H NMR Spectral Data for **2-Chloro-4(1H)-pyridinone**

Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
H3	6.2 - 6.4	Doublet
H5	7.3 - 7.5	Doublet of doublets
H6	7.9 - 8.1	Doublet
NH	11.0 - 13.0	Broad singlet

Note: Predicted values are based on typical chemical shifts for similar pyridine derivatives and may vary depending on the solvent and experimental conditions.

Table 3: Predicted ^{13}C NMR Spectral Data for **2-Chloro-4(1H)-pyridinone**

Carbon	Predicted Chemical Shift (δ , ppm)
C2	150 - 155
C3	105 - 110
C4	165 - 170
C5	115 - 120
C6	140 - 145

Note: Predicted values are based on typical chemical shift ranges for pyridine derivatives and may vary depending on the solvent and experimental conditions.[\[2\]](#)[\[3\]](#)

Experimental Protocols

General Protocol for the Synthesis of **2-Chloro-4(1H)-pyridinone** via Chlorination of **4-Hydroxypyridine**

This protocol is a generalized procedure based on the known reactivity of hydroxypyridines with chlorinating agents like phosphorus oxychloride.[\[4\]](#)[\[5\]](#)

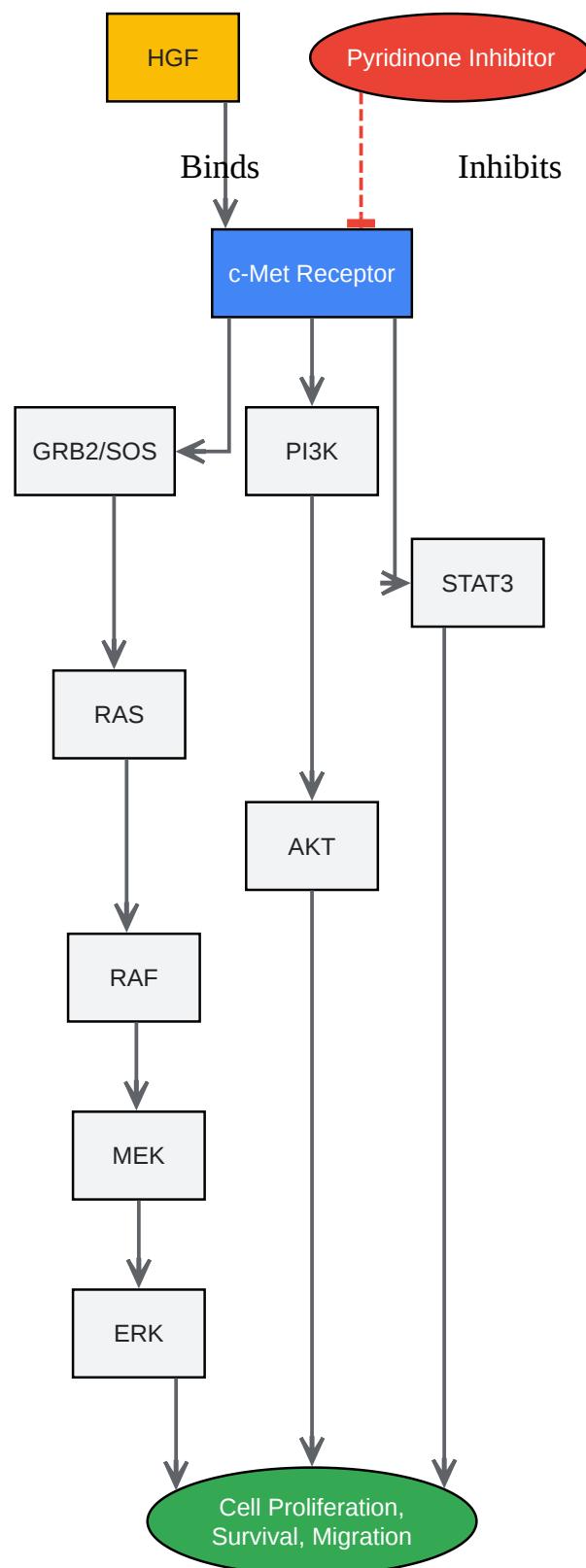
Materials:

- 4-Hydroxypyridine
- Phosphorus oxychloride (POCl_3)
- Pyridine (optional, as a base)
- Inert solvent (e.g., acetonitrile)
- Ice
- Saturated sodium bicarbonate solution
- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

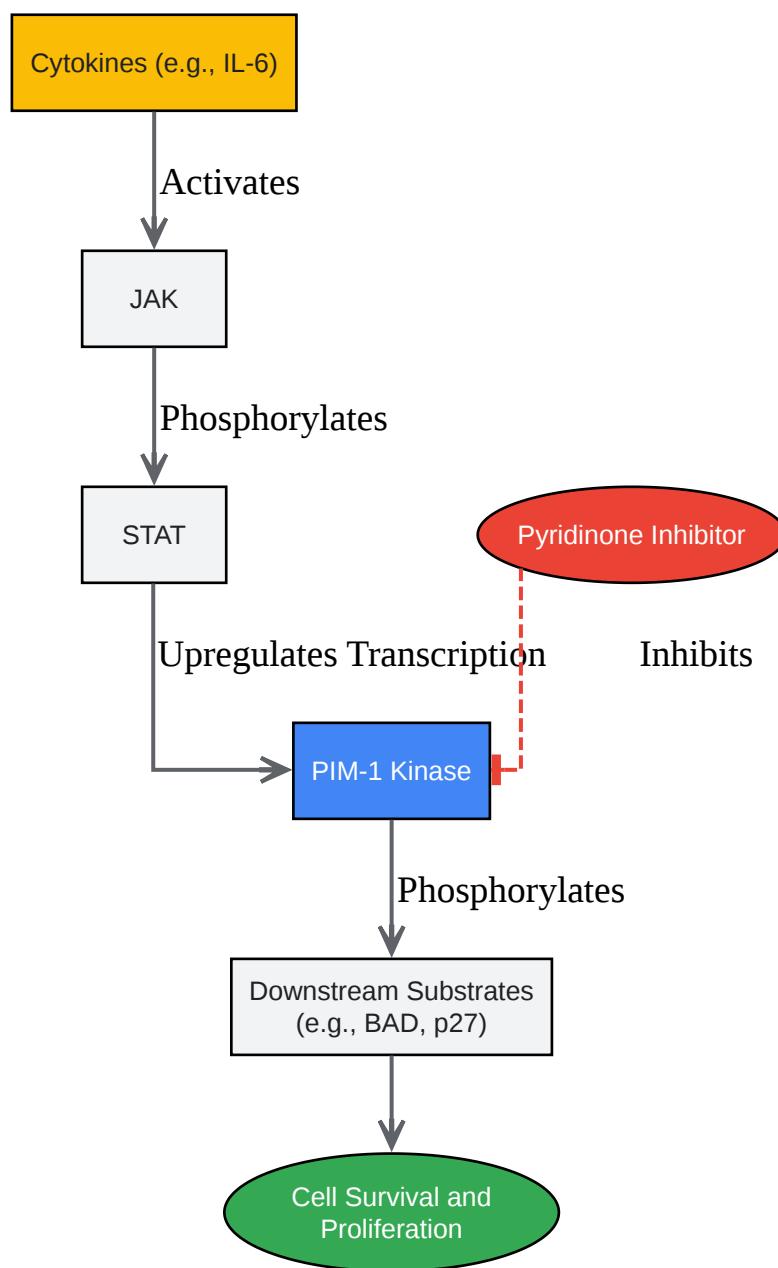
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxypyridine (1 equivalent).
- Under an inert atmosphere (e.g., nitrogen or argon), add an excess of phosphorus oxychloride (2-5 equivalents). A solvent such as acetonitrile can be used. For some substrates, the addition of a base like pyridine (1 equivalent) can be beneficial.
- Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl_3 . This step is highly exothermic and should be performed in a well-ventilated fume hood.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield **2-Chloro-4(1H)-pyridinone**.


Biological Significance and Signaling Pathways

Pyridinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.^{[6][7][8]} Many of these activities are attributed to their ability to act as kinase inhibitors.

Pyridinone Derivatives as Kinase Inhibitors

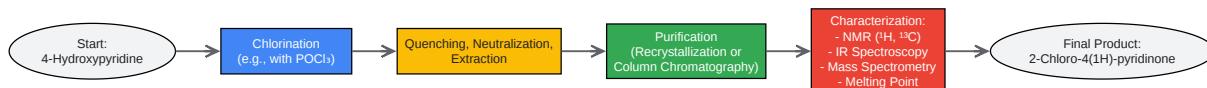
Pyridinone-based compounds have been identified as potent inhibitors of several protein kinases, including c-Met and PIM-1 kinase, which are crucial regulators of cell proliferation, survival, and migration.^{[7][9][10]} The pyridinone scaffold can act as a bioisostere for other functional groups and can form key hydrogen bonding interactions within the ATP-binding pocket of kinases, leading to competitive inhibition.^[8]


The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.^{[6][11]} Aberrant activation of the c-Met pathway is implicated in various cancers, promoting tumor growth, angiogenesis, and metastasis.^{[6][11]} Pyridinone-based inhibitors can block the kinase activity of c-Met, thereby inhibiting these oncogenic signals.^[7]

[Click to download full resolution via product page](#)

c-Met Signaling Pathway Inhibition

PIM-1 is a constitutively active serine/threonine kinase that is regulated primarily at the transcriptional level by the JAK/STAT pathway in response to cytokine signaling.[12][13] PIM-1 kinase phosphorylates a variety of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis, thereby promoting cell survival and proliferation.[13] Its overexpression is associated with several cancers. Pyridinone derivatives can inhibit PIM-1 kinase activity, representing a promising therapeutic strategy.[14]



[Click to download full resolution via product page](#)

PIM-1 Kinase Signaling Pathway Inhibition

Experimental Workflow

The general workflow for the synthesis and characterization of **2-Chloro-4(1H)-pyridinone** is outlined below. This process involves the initial synthesis of the compound, followed by purification and comprehensive characterization using various analytical techniques.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4920-79-0 | CAS DataBase [m.chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. testbook.com [testbook.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 10. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 13. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4(1H)-pyridinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102469#2-chloro-4-1h-pyridinone-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com